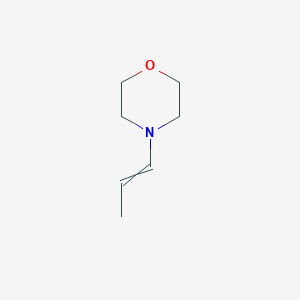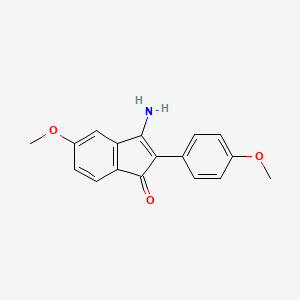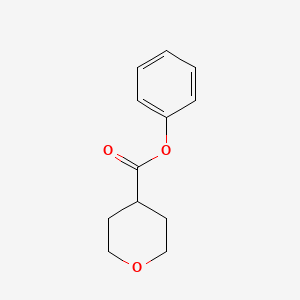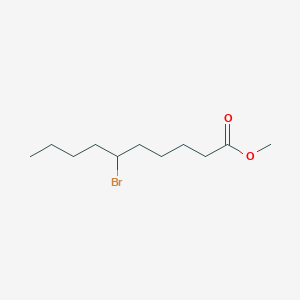
3-(dimethylamino)propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid, which is known for its strong acidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(dimethylamino)propyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 3-dimethylaminopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 3-dimethylaminopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dimethylamino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 3-dimethylaminopropyl ester involves its interaction with molecular targets through its ester functional group. The ester can undergo hydrolysis to release methanesulfonic acid and 3-dimethylaminopropanol, which can then interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a catalyst.
Vergleich Mit ähnlichen Verbindungen
3-(dimethylamino)propyl methanesulfonate can be compared with other sulfonate esters, such as:
Ethyl methanesulfonate: Known for its use in mutagenesis studies.
Methyl methanesulfonate: Commonly used as an alkylating agent in chemical research.
Isopropyl methanesulfonate: Utilized in organic synthesis for its reactivity.
Eigenschaften
Molekularformel |
C6H15NO3S |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl methanesulfonate |
InChI |
InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |
InChI-Schlüssel |
DMUAMSFZSOIBAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


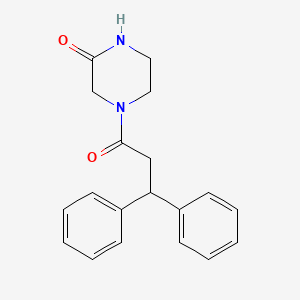
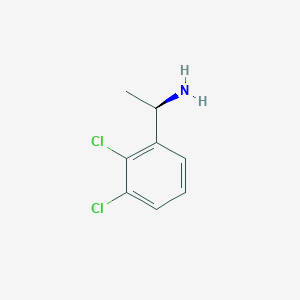
![5-(4-Aminophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8662692.png)
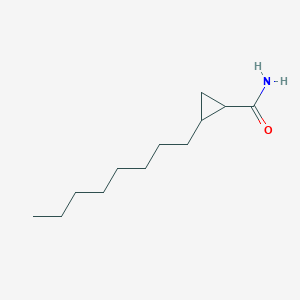
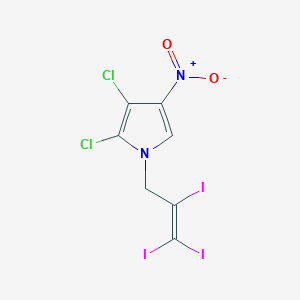

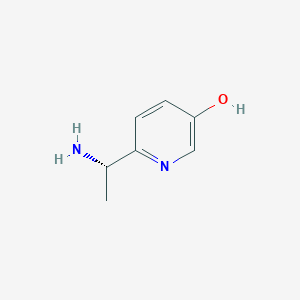
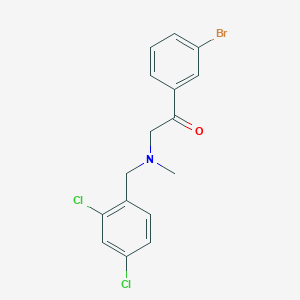
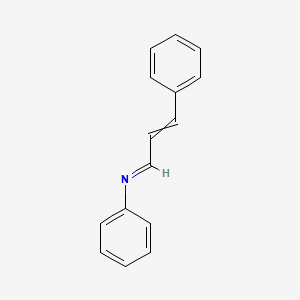
![(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B8662746.png)
